Pyridoxine-alpha-glucoside

Description

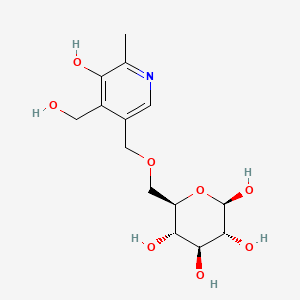

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c1-6-10(17)8(3-16)7(2-15-6)4-22-5-9-11(18)12(19)13(20)14(21)23-9/h2,9,11-14,16-21H,3-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEVNIGTHQCGQT-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)COCC2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181119 | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26545-80-2 | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-O-(Glucopyranosyl)pyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Isomerism of Pyridoxine Glucosides

Systematic Nomenclature of Pyridoxine-alpha-glucoside

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2R,3R,4S,5S,6R)-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol. nih.gov This name precisely describes the stereochemistry and the linkage between the glucose and pyridoxine (B80251) molecules. The compound is also known by other synonyms such as Pyridoxine α-D-glucoside.

The molecular formula for this compound is C14H21NO8, and its molecular weight is approximately 331.32 g/mol . nih.govguidechem.com

Characterization of Pyridoxine-alpha-D-glucoside and Pyridoxine-beta-D-glucoside

Pyridoxine can form two anomeric isomers with D-glucose: pyridoxine-alpha-D-glucoside and pyridoxine-beta-D-glucoside. These isomers differ in the orientation of the substituent at the anomeric carbon (C-1) of the glucose ring.

Enzymatic synthesis using β-glucosidase can yield both α- and β-glucosides of pyridoxine. tandfonline.comnih.gov While pyridoxine-β-D-glucosides are the major form of glycosylated vitamin B6 found naturally in plants annualreviews.orgacs.org, pyridoxine-α-D-glucosides have been synthesized enzymatically. annualreviews.org The hydrolysis of pyridoxine-beta-D-glucoside is catalyzed by β-glucosidases. nih.govsmolecule.com

| Characteristic | Pyridoxine-alpha-D-glucoside | Pyridoxine-beta-D-glucoside |

| Anomeric Configuration | The glycosidic bond is in the alpha configuration. | The glycosidic bond is in the beta configuration. |

| Natural Occurrence | Not typically found in significant amounts in nature; primarily a product of enzymatic synthesis. annualreviews.org | The predominant form of glycosylated vitamin B6 in plant-derived foods. annualreviews.orgacs.org |

| Enzymatic Synthesis | Can be synthesized using α-glucosidases or through transglucosylation reactions by certain microorganisms. tandfonline.com | Can be synthesized using β-glucosidases. tandfonline.comnih.gov |

| Enzymatic Hydrolysis | Hydrolyzed by α-glucosidases. tandfonline.com | Hydrolyzed by β-glucosidases. nih.govsmolecule.com |

Positional Isomers: Pyridoxine-4'-alpha-D-glucoside and Pyridoxine-5'-alpha-D-glucoside

In addition to anomeric isomerism, pyridoxine glucosides also exhibit positional isomerism depending on which hydroxyl group of the pyridoxine molecule is involved in the glycosidic bond. The two primary positional isomers are pyridoxine-4'-alpha-D-glucoside and pyridoxine-5'-alpha-D-glucoside.

Microorganisms have been utilized for the regioselective glucosylation of pyridoxine to produce these specific isomers. For instance, fungi like Coriolus and Verticillium have shown activity in producing the 5'-α-glucoside, while bacteria such as Bacillus and Serratia can produce the 4'-α-glucoside. nih.gov Studies on isolated rat liver cells have shown that both isomers can be taken up and metabolized, although at different rates. nih.gov Specifically, pyridoxine-5'-alpha-glucoside was found to be more readily hydrolyzed within the cells compared to the 4'-alpha-glucoside. nih.gov

| Research Finding | Pyridoxine-4'-alpha-D-glucoside | Pyridoxine-5'-alpha-D-glucoside |

| Enzymatic Preparation | Can be prepared enzymatically. nih.gov | Can be prepared enzymatically. nih.gov |

| Microbial Synthesis | Produced by bacteria like Bacillus cereus. nih.gov | Produced by fungi like Verticillium dahliae. nih.gov |

| Cellular Uptake | Transported into isolated rat liver cells at a rate of 10-12% of that of pyridoxine. nih.gov | Transported into isolated rat liver cells at a rate of 10-12% of that of pyridoxine. nih.gov |

| Cellular Hydrolysis | Approximately 15% hydrolyzed in isolated rat liver cells after 60 minutes. nih.gov | Approximately 78% hydrolyzed in isolated rat liver cells after 60 minutes. nih.gov |

| Stability | Reported to have superior long-term stability compared to pyridoxine hydrochloride. google.com | Reported to have superior long-term stability compared to pyridoxine hydrochloride. google.com |

Natural Occurrence and Distribution in Biological Systems

The presence of glycosylated vitamin B6 is a notable feature in the plant kingdom, where these forms can constitute a significant portion of the total vitamin B6 content. However, the anomeric form of the glucoside linkage—whether it is alpha (α) or beta (β)—is a critical distinction.

Presence of Pyridoxine-alpha-glucoside in Plant Kingdom

While glycosylated pyridoxine (B80251) is prevalent in plant-derived foods, the most commonly identified and abundant form is pyridoxine-5'-β-D-glucoside. annualreviews.orgfrontiersin.org This β-glucoside has been isolated and quantified in a variety of plant sources, including grains and legumes, where it can represent up to 75% of the total vitamin B6. ontosight.aioup.com

In contrast, there is a lack of substantial evidence for the natural occurrence of this compound in plants. annualreviews.org Although the enzymatic synthesis of pyridoxine-α-D-glucoside has been achieved in laboratory settings and its metabolism studied, its presence as a native compound in plant tissues has not been clearly established. annualreviews.org Research on rice bran, for example, has led to the isolation of several complex pyridoxine-glycosides, but these have been identified as β-linked glucosides, such as 5'-O-(β-cellobiosyl)pyridoxine. nih.govresearchgate.netoup.com

Distribution Across Plant Species (e.g., Grains, Legumes, Nuts)

Given that pyridoxine-β-glucoside is the major glycosylated form, its distribution is well-documented. It is found widely in foods such as whole grains, soybeans, and various nuts. ontosight.ai The general term "pyridoxine glucoside" in the context of plant foods almost invariably refers to the beta form. frontiersin.orgontosight.ai

Accumulation Patterns within Plant Tissues

Pyridoxine-β-glucoside is considered a storage form of vitamin B6 in plants. ontosight.ai Studies on rice have shown that transgenic lines engineered for higher vitamin B6 production accumulate significantly increased levels of pyridoxine glucosides, particularly in the leaves, seed coat, and embryo tissues. This suggests these are key sites for the synthesis and storage of glycosylated vitamin B6.

Detection of Pyridoxine Glucosides in Microbial Species

Unlike the plant kingdom, microbial systems are well-documented sources for the synthesis of pyridoxine-alpha-glucosides. Various fungi and bacteria possess the enzymatic machinery to perform regioselective glucosylation of pyridoxine, producing distinct alpha-glucoside isomers. researchgate.netnih.gov

Fungal Production and Regioselective Glucosylation

Certain fungi exhibit a specific ability to attach a glucose molecule to the 5'-position of pyridoxine, forming pyridoxine-5'-α-D-glucoside (PN-5'-α-G). researchgate.netnih.gov This transglucosylation activity has been identified in fungi belonging to genera such as Coriolus and Verticillium. nih.gov For instance, intact cells of Verticillium dahliae have been shown to efficiently produce PN-5'-α-G. researchgate.netnih.gov This process is highly regioselective, with a preference for the 5'-hydroxyl group of the pyridoxine molecule. researchgate.net

Bacterial Glucosylation Pathways

In contrast to fungi, bacteria typically catalyze glucosylation at the 4'-position of pyridoxine, yielding pyridoxine-4'-α-D-glucoside (PN-4'-α-G). researchgate.netnih.gov This activity has been observed in bacteria from genera including Bacillus and Serratia. nih.gov Bacillus cereus, for example, can produce significant amounts of PN-4'-α-G with high selectivity for the 4'-position. researchgate.netnih.gov The initial discovery of pyridoxine glucoside formation by microorganisms was in cultures of Sarcina lutea and Micrococcus sp. tandfonline.com

| Microbial Kingdom | Genus Examples | Product | Position of Glucosylation |

| Fungi | Coriolus, Verticillium | Pyridoxine-5'-α-D-glucoside | 5' Position |

| Bacteria | Bacillus, Serratia, Micrococcus | Pyridoxine-4'-α-D-glucoside | 4' Position |

| Data sourced from multiple studies on microbial glucosylation of pyridoxine. researchgate.netnih.gov |

Comparative Analysis of Glucoside Forms in Various Biological Matrices

The different isomers of pyridoxine glucoside exhibit distinct characteristics, from their origin to their metabolic fate. The primary distinction lies between the alpha- and beta-glucosides.

The microbially produced pyridoxine-α-glucosides (both 4'- and 5'-isomers) are metabolized differently from the plant-derived pyridoxine-β-glucoside. Studies in isolated rat liver cells have shown that pyridoxine-α-glucosides are readily taken up and hydrolyzed, making the pyridoxine available for metabolism. annualreviews.org Specifically, pyridoxine-5'-α-glucoside is hydrolyzed more efficiently than the 4'-α-glucoside. annualreviews.org This facile utilization is similar to that of free pyridoxine.

Conversely, the pyridoxine-5'-β-glucoside commonly found in plants shows lower bioavailability. annualreviews.org Its hydrolysis is less efficient, and it can even slightly inhibit the metabolic utilization of free pyridoxine. nih.gov The breakdown of the β-glucoside requires the action of β-glucosidase enzymes, which are present in the intestine and kidney. nih.gov The rate-limiting step in the use of pyridoxine-β-glucoside is this hydrolytic release of the free vitamin.

Biosynthesis and Enzymatic Formation of Pyridoxine Alpha Glucoside

Glucosyltransferase Activities in Pyridoxine-alpha-glucoside Synthesis

In the realm of plant biochemistry, glucosyltransferases are pivotal enzymes that facilitate the glycosylation of a wide array of small molecules, including secondary metabolites and xenobiotics. dtu.dk This process is crucial for regulating the activity, solubility, and storage of these compounds within the plant cell. dtu.dk

Uridine diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) represent a major family of enzymes in plants that transfer a glucose moiety from the activated sugar donor, UDP-glucose, to an acceptor molecule. dtu.dknih.gov This reaction is a key mechanism in the biosynthesis of many natural product glycosides. nih.gov Plant UGTs are characterized by a conserved structural fold, typically consisting of two Rossmann-like domains that create a catalytic cleft for binding both the UDP-sugar donor and the acceptor substrate. dtu.dkgoogle.com While UGTs are known to glycosylate a vast range of compounds, including flavonoids, terpenoids, and phytohormones, the specific enzymatic synthesis of this compound via a dedicated plant UGT has not been extensively documented in scientific literature. nih.govannualreviews.org However, the general mechanism involves an SN2-like displacement, which inverts the configuration at the anomeric carbon of the UDP-sugar, leading to the formation of the glycoside. nih.gov

While the de novo and salvage pathways for vitamin B6 biosynthesis in plants are well-characterized, involving enzymes like PDX1, PDX2, PLR1, and PDX3, the specific plant enzymes responsible for the glucosylation of pyridoxine (B80251) to form this compound are not clearly identified. researchgate.net Research has focused more on the presence of pyridoxine-β-glucosides in plant-derived foods. annualreviews.org The enzymatic synthesis of pyridoxine-α-D-glucoside has been reported, but there is limited evidence of its natural occurrence in plant tissues. annualreviews.org Studies on plant UGTs have successfully identified and characterized enzymes for other glycosides, such as the UGT71K3a/b in strawberries, which glycosylates acylphloroglucinols and anthocyanins. nih.gov Similar targeted research would be required to identify and characterize a specific UDP-glucose:pyridoxine glucosyltransferase in plants.

UDP-glucose-dependent Glucosyltransferases in Plants

Microbial Transglucosylation Mechanisms

Microorganisms provide a robust and highly regioselective avenue for the synthesis of this compound through transglucosylation reactions. This method typically involves the use of glycosidases, which, under specific conditions, favor the transfer of a glycosyl group from a donor substrate to an acceptor (pyridoxine) rather than hydrolysis.

Alpha-glucosidases (EC 3.2.1.20) are the primary enzymes employed in the microbial synthesis of this compound. nih.govresearchgate.net These enzymes catalyze the transfer of an alpha-glucosyl residue from a donor substrate, such as sucrose (B13894) or dextrin, to one of the hydroxyl groups of pyridoxine. researchgate.nettandfonline.com This transglucosylation activity has been identified in a wide range of microorganisms, including bacteria and fungi. researchgate.netnih.gov For instance, an alpha-glucosidase from the marine mollusc Aplysia fasciata has demonstrated high-yielding transglycosylation activity, producing significant quantities of pyridoxine monoglucosides. nih.gov Similarly, enzymes from Micrococcus sp. have been purified and shown to effectively synthesize pyridoxine glucoside from sucrose and pyridoxine. researchgate.net

A key feature of microbial pyridoxine glucosylation is its high regioselectivity, meaning the glucose molecule is preferentially attached to either the 4'- or 5'-hydroxyl group of the pyridoxine molecule. tandfonline.comresearchgate.net Screening of numerous microbial strains has revealed distinct patterns of selectivity. tandfonline.com

5'-Position Selectivity : Transglucosylation activity specific to the 5'-position of pyridoxine is commonly found in fungi, particularly those belonging to the genera Coriolus and Verticillium. researchgate.netnih.gov For example, intact cells of Verticillium dahliae TPU 4900 can produce pyridoxine-5'-α-D-glucoside with approximately 80% selectivity. researchgate.netnih.gov

4'-Position Selectivity : Bacteria are more frequently associated with 4'-position selectivity. tandfonline.com Genera such as Bacillus and Serratia exhibit this characteristic. researchgate.netnih.gov Bacillus cereus TPU 5504, for instance, produces pyridoxine-4'-α-D-glucoside with a high selectivity of 90%. researchgate.netnih.gov

Non-selective Activity : Some bacteria, including certain species of Enterobacter, Kocuria, and Micrococcus, show nonselective activity, forming both isomers. tandfonline.com Micrococcus luteus produces a mixture of pyridoxine-5'-α-G and pyridoxine-4'-α-G in a molar ratio of about 4:1. tandfonline.com

Table 1: Regioselectivity in Microbial Glucosylation of Pyridoxine

| Microorganism Genus/Species | Position of Glucosylation | Product | Selectivity |

|---|---|---|---|

| Verticillium dahliae | 5'-Position | Pyridoxine-5'-α-D-glucoside | ~80% researchgate.netnih.gov |

| Coriolus sp. | 5'-Position | Pyridoxine-5'-α-D-glucoside | High researchgate.netnih.gov |

| Bacillus cereus | 4'-Position | Pyridoxine-4'-α-D-glucoside | 90% researchgate.netnih.gov |

| Serratia sp. | 4'-Position | Pyridoxine-4'-α-D-glucoside | High tandfonline.com |

| Arthrobacter sp. | 4'-Position | Pyridoxine-4'-α-D-glucoside | High tandfonline.com |

| Micrococcus luteus | 5'- and 4'-Position | Mixture (Mainly 5'-α-G) | ~4:1 molar ratio (5':4') tandfonline.com |

The efficiency and outcome of the enzymatic synthesis of this compound are significantly influenced by various environmental and reaction conditions. Optimization of these factors is crucial for maximizing product yield and controlling regioselectivity.

Temperature and pH : The yield of pyridoxine-5'-α-D-glucoside and the 5'-position selectivity by Verticillium dahliae TPU 4900 reached a maximum when the reaction was conducted at a temperature of 50–60°C and a pH of 7. jst.go.jp Optimizing culture conditions, such as growing the microorganism at 15-20°C, also dramatically increased the transglucosylation activity. jst.go.jp

Substrate and Cell Concentration : The productivity of the synthesis can be substantially improved by optimizing the reaction conditions. For V. dahliae, adjusting factors including cell concentration led to a 6.9-fold increase in the productivity of pyridoxine-5'-α-G synthesis compared to initial conditions. jst.go.jp

Table 2: Influence of Environmental Factors on this compound Synthesis

| Factor | Microorganism/Enzyme | Effect | Reference |

|---|---|---|---|

| Temperature | Verticillium dahliae TPU 4900 | Optimal yield and 5'-selectivity at 50-60°C. | jst.go.jp |

| pH | Verticillium dahliae TPU 4900 | Maximum yield and 5'-selectivity at pH 7. | jst.go.jp |

| Borate (B1201080) Addition | Verticillium dahliae TPU 4900 / α-glucosidase | Increased 5'-position selectivity to nearly 100%. | asm.org |

| Carbon Source (Culture) | Verticillium dahliae TPU 4900 | High transglucosylation activity when grown with soluble starch. | jst.go.jp |

Enzymatic Hydrolysis and Metabolic Conversion Pathways of Pyridoxine Alpha Glucoside

Beta-Glucosidase Activity Towards Pyridoxine (B80251) Glucosides

The initial and rate-limiting step in the metabolic utilization of pyridoxine glucosides is the enzymatic hydrolysis of the glycosidic bond to release free pyridoxine. nih.gov This reaction is primarily catalyzed by β-glucosidases.

Characterization of Beta-Glucosidases in Non-Human Biological Systems

Beta-glucosidases (EC 3.2.1.21) are a widespread group of enzymes found across all domains of life, where they are involved in various biological processes, including the breakdown of glycosides. nih.gov In non-human systems, these enzymes play a crucial role in the metabolism of pyridoxine glucosides.

In the plant kingdom, rice (Oryza sativa L.) has been a significant model for studying β-glucosidase activity. A specific β-glucosidase, BGlu1 (also known as Os3BGlu7), has been identified and characterized. nih.govresearchgate.net This enzyme, highly expressed in the flower and germinating shoot, demonstrates the ability to hydrolyze pyridoxine-5'-O-β-D-glucoside, suggesting a role in releasing the vitamin from its storage form during critical developmental stages. nih.govresearchgate.net Research has shown that rice bran β-glucosidases can effectively hydrolyze pyridoxine β-glucosides. sut.ac.th

Microorganisms also exhibit significant β-glucosidase activity towards pyridoxine glucosides. For instance, various α-glucosidases from microbial sources such as molds, Aspergillus, yeast, and Micrococcus have been shown to hydrolyze pyridoxine glucoside, liberating pyridoxine and glucose. tandfonline.com It has been noted that pyridoxine glucoside can be hydrolyzed by the α-glucosidase of Saccharomyces carlsbergensis. researchgate.net Furthermore, Bifidobacterium species, common gut commensals, display species- and strain-specific β-glucosidase activity, which may enable them to utilize dietary plant glucosides. mdpi.com

The following table summarizes the characterization of β-glucosidases in some non-human biological systems:

| Biological System | Enzyme/Organism | Substrate(s) | Key Findings |

| Rice (Oryza sativa L.) | BGlu1 (Os3BGlu7) | Pyridoxine-5'-O-β-D-glucoside, β-1,4-linked oligosaccharides | Hydrolyzes pyridoxine glucoside, suggesting a role in vitamin B6 release during germination and flowering. nih.govresearchgate.net |

| Yeast (Saccharomyces carlsbergensis) | α-glucosidase | Pyridoxine glucoside | Capable of hydrolyzing pyridoxine glucoside to pyridoxine and glucose. researchgate.net |

| Molds (Aspergillus) | α-glucosidase | Pyridoxine glucoside | Catalyzes the liberation of pyridoxine from its glucoside form. tandfonline.com |

| Bacteria (Micrococcus sp.) | α-glucosidase | Pyridoxine glucoside | Demonstrates activity in hydrolyzing pyridoxine glucoside. tandfonline.com |

| Bacteria (Bifidobacterium) | β-glucosidase | Plant glucosides | Activity is species and strain-specific, potentially providing a competitive advantage in the gut. mdpi.com |

Reaction Kinetics and Substrate Specificity of Hydrolases

The efficiency and specificity of hydrolases are critical determinants of the metabolic fate of pyridoxine glucosides. The kinetics of these enzymes, often described by the Michaelis-Menten constant (Km), indicate the substrate concentration at which the reaction rate is half of its maximum.

Studies on mammalian tissues have revealed the presence of a broad-specificity β-glucosidase that can hydrolyze pyridoxine-5'-β-D-glucoside. nih.gov However, the apparent Km for this hydrolysis by intestinal preparations from rats and guinea pigs was found to be greater than 2 mM, a concentration much higher than what would be expected from dietary intake. nih.gov This suggests that while mammalian enzymes can hydrolyze pyridoxine glucosides, the process may not be highly efficient at physiological concentrations. The optimal pH for this enzymatic hydrolysis is approximately 6.0. nih.gov

In contrast, microbial α-glucosidases from various sources have been shown to effectively catalyze the hydrolysis of pyridoxine glucoside. tandfonline.com The reaction kinetics of α-glucosidases from the Glycoside Hydrolase family 13 (GH13) have been studied, revealing reversible inhibition by certain compounds, with Ki values in the micromolar range for some inhibitors. nih.gov This highlights the potential for specific and efficient hydrolysis by microbial enzymes.

The general mechanism for retaining β-glucosidases involves a two-step process: formation of a glycosyl-enzyme intermediate followed by hydrolysis. acs.org The catalytic efficiency of these enzymes is influenced by their substrate specificity. For instance, the rice β-glucosidase BGlu1 hydrolyzes β-1,4-linked oligosaccharides with increasing efficiency as the degree of polymerization increases from 2 to 6. nih.gov It also hydrolyzes various p-nitrophenyl β-D-glycosides and natural glucosides, with pyridoxine 5'-O-β-D-glucoside being the most efficiently hydrolyzed among the tested natural glycosides. nih.gov

Conversion to Pyridoxal (B1214274) 5'-Phosphate (PLP)

Following the hydrolytic release of free pyridoxine, a series of enzymatic reactions are required to convert it into the biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).

Enzymatic Cascade for Pyridoxine Release and Phosphorylation

The conversion of pyridoxine to PLP is a multi-step process. Once pyridoxine is liberated from its glucoside form by the action of glucosidases, it enters the vitamin B6 salvage pathway. eco-vector.com The first step in this pathway is the phosphorylation of pyridoxine to pyridoxine 5'-phosphate (PNP). This reaction is catalyzed by the enzyme pyridoxal kinase (PDXK). depositolegale.it

Subsequently, PNP is converted to the active coenzyme PLP by the action of pyridoxine 5'-phosphate oxidase (PNPO), an enzyme that is dependent on flavin mononucleotide (FMN) as a cofactor. wikipedia.org This enzymatic cascade ensures the efficient conversion of dietary pyridoxine and its glucosides into the metabolically active form.

The enzymatic cascade can be summarized as follows:

Hydrolysis: Pyridoxine-α-glucoside + H₂O → Pyridoxine + Glucose (catalyzed by α-glucosidases) tandfonline.com

Phosphorylation: Pyridoxine + ATP → Pyridoxine 5'-phosphate (PNP) + ADP (catalyzed by Pyridoxal Kinase) depositolegale.it

Oxidation: Pyridoxine 5'-phosphate (PNP) + O₂ → Pyridoxal 5'-phosphate (PLP) + H₂O₂ (catalyzed by Pyridoxine 5'-phosphate Oxidase) wikipedia.org

Integration with the Vitamin B6 Salvage Pathway

The vitamin B6 salvage pathway is a crucial metabolic route that allows for the interconversion of the different forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) and their phosphorylated derivatives. nih.govresearchgate.net The conversion of pyridoxine released from pyridoxine-alpha-glucoside is fully integrated into this pathway.

After its formation, PNP is a key intermediate in the salvage pathway. The enzyme PNPO, which converts PNP to PLP, is a central player in maintaining the cellular pool of the active coenzyme. depositolegale.it This pathway is not only essential for utilizing dietary vitamin B6 but also for recycling the vitamin from protein turnover. depositolegale.it The liver is the primary site for the conversion of the various B6 vitamers to PLP, which is then exported to other tissues. eco-vector.comnih.gov

Comparative Metabolic Fates of Pyridoxine-alpha-D-glucoside Isomers

The metabolic fate of pyridoxine-alpha-D-glucoside can differ depending on the position of the glucosidic linkage, specifically whether it is at the 4'- or 5'-position of the pyridoxine molecule. researchgate.netnih.gov

Studies using isolated rat liver cells have shown that both pyridoxine-4'-alpha-D-glucoside and pyridoxine-5'-alpha-D-glucoside are taken up and metabolized. nih.gov However, the rate of hydrolysis differs significantly between the two isomers. After 60 minutes of incubation, approximately 78% of the pyridoxine-5'-alpha-glucoside was hydrolyzed, whereas only 15% of the pyridoxine-4'-alpha-glucoside was broken down. researchgate.netnih.gov

This difference in hydrolysis rates suggests that pyridoxine-5'-alpha-glucoside is more readily available as a source of vitamin B6. researchgate.netnih.gov The transport of these glucosides into hepatocytes is also less efficient than that of free pyridoxine, with the amount transported being only about 10-12% of that of pyridoxine. researchgate.netnih.gov

The following table compares the metabolic fate of the two isomers in isolated rat liver cells:

| Isomer | Hydrolysis Rate (after 60 min) | Relative Transport into Hepatocytes (compared to Pyridoxine) |

| Pyridoxine-4'-alpha-D-glucoside | 15% researchgate.netnih.gov | ~10-12% researchgate.netnih.gov |

| Pyridoxine-5'-alpha-D-glucoside | 78% researchgate.netnih.gov | ~10-12% researchgate.netnih.gov |

These findings indicate that the position of the glucose moiety on the pyridoxine ring has a substantial impact on the rate of enzymatic hydrolysis and, consequently, on the bioavailability of the vitamin.

Investigating the Role of Intestinal Microorganisms in Glucoside Hydrolysis

The nutritional utilization of pyridoxine-β-D-glucoside is contingent upon the cleavage of its β-glucosidic bond to release pyridoxine. While enzymes within the mammalian small intestine, such as lactase-phlorizin hydrolase (LPH) located in the brush border membrane, demonstrate the ability to hydrolyze this compound, the observed reaction rates are generally low. nih.govnih.govnih.gov Research into the enzymatic hydrolysis of pyridoxine-β-D-glucoside in various mammalian tissues, including the intestine, has revealed that the efficiency of this process may not be sufficient to account for the observed bioavailability of the vitamin from glucoside forms. This has led to the hypothesis that intestinal microorganisms may play a crucial role in the in vivo hydrolysis process. nih.gov

The human gut is colonized by a vast and diverse microbial community that is known to synthesize, consume, and otherwise modulate the availability of various B vitamins, including vitamin B6. frontiersin.orgnih.govmdpi.com The gut microbiota possesses a wide array of enzymes, and their collective metabolic potential is extensive. Many species of gut bacteria are equipped with β-glucosidases, enzymes that cleave β-D-glucosidic bonds in a variety of plant-derived compounds. mdpi.com The activity and substrate specificity of these bacterial β-glucosidases are known to be dependent on the specific bacterial species and strain. mdpi.com

Research has identified several species of intestinal bacteria capable of producing vitamin B6, highlighting their integral role in the host's vitamin B6 homeostasis. frontiersin.orgfrontiersin.orgnih.gov While direct studies extensively detailing the hydrolysis of this compound by specific gut microbial species are limited, the known capabilities of the gut microbiota strongly suggest their involvement. The presence of bacteria with β-glucosidase activity in the colon provides a mechanism by which this compound that escapes hydrolysis in the small intestine can be broken down, allowing for the subsequent absorption of liberated pyridoxine.

Dietary vitamin B6 deficiency has been shown to significantly alter the composition of the gut microbiota and its metabolites in rat models. nih.gov This interplay suggests a complex, bidirectional relationship where host vitamin B6 status can shape the microbial community, which in turn contributes to the processing of dietary vitamin B6 forms like this compound. The hydrolysis of the vitamin is a critical step for its absorption and is influenced by the pH of the intestinal lumen, which can be affected by acid-producing bacteria such as Lactobacillus and Bifidobacterium. frontiersin.org

The table below summarizes key findings related to the metabolic capabilities of intestinal microbiota relevant to this compound hydrolysis.

| Bacterial Species/Group | Relevant Metabolic Activity | Research Finding | Citation |

| Bacteroides fragilis | Vitamin B6 Biosynthesis | Possesses a vitamin B6 biosynthesis pathway. | frontiersin.orgnih.gov |

| Prevotella copri | Vitamin B6 Biosynthesis | Possesses a vitamin B6 biosynthesis pathway. | frontiersin.orgnih.gov |

| Bifidobacterium longum | Vitamin B6 Biosynthesis | Possesses a vitamin B6 biosynthesis pathway. | frontiersin.orgfrontiersin.orgnih.gov |

| Collinsella aerofaciens | Vitamin B6 Biosynthesis | Possesses a vitamin B6 biosynthesis pathway. | frontiersin.orgnih.gov |

| Helicobacter pylori | Vitamin B6 Biosynthesis | Can produce vitamin B6. | frontiersin.orgfrontiersin.orgnih.gov |

| Bifidobacterium spp. | β-Glucosidase Activity | Exhibit species- and strain-dependent β-glucosidase activity capable of hydrolyzing plant glucosides. | mdpi.com |

| Lactobacillus spp. | Acid Production | Can produce acid, lowering intestinal pH, which can influence enzymatic processes. | frontiersin.org |

Analytical Methodologies for Pyridoxine Alpha Glucoside Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are central to the analysis of pyridoxine-α-glucoside, allowing for its separation from other vitamin B6 vitamers and matrix components.

High-Performance Liquid Chromatography (HPLC) for Vitamer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin B6 vitamers, including pyridoxine-α-glucoside. researchgate.netscispace.comresearchgate.net Reversed-phase HPLC is commonly employed, providing separation of the different forms of vitamin B6. foodandnutritionresearch.net Isocratic elution methods have been developed that can separate the major B6 vitamers—pyridoxine (B80251), pyridoxal (B1214274), and pyridoxamine (B1203002)—within a short analysis time. researchgate.netresearchgate.net For comprehensive analysis, HPLC can be coupled with fluorescence detection, which offers high sensitivity, especially after enzymatic conversion of all B6 compounds to the highly fluorescent derivative, 4-pyridoxolactone (B1195392). foodandnutritionresearch.net This approach allows for the determination of seven different vitamin B6 compounds, including pyridoxine-β-glucoside, in various food samples. foodandnutritionresearch.net

Enzymatic Sample Preparation for Differential Analysis

To accurately quantify different forms of vitamin B6, enzymatic sample preparation is a critical step. This often involves the use of enzymes like α-glucosidase, β-glucosidase, and acid phosphatase to selectively hydrolyze glucosidic linkages and phosphate (B84403) esters. researchgate.netontosight.ai For instance, treatment with β-glucosidase can be used to differentiate between free pyridoxine and its β-glycosidic forms. researchgate.net Similarly, α-glucosidase is utilized in the enzymatic synthesis and hydrolysis of pyridoxine-α-glucoside. researchgate.netvulcanchem.com This enzymatic hydrolysis is crucial as it liberates pyridoxine from its glucosidic bond, which can then be quantified. ontosight.ai An all-enzymatic HPLC method involves the specific enzymatic conversion of all vitamin B6 compounds into the highly fluorescent 4-pyridoxolactone for sensitive detection. foodandnutritionresearch.net

Spectrophotometric and Electrochemical Detection Methods

Following chromatographic separation, various detection methods can be employed. Spectrophotometric detection, particularly fluorescence detection, is widely used due to its high sensitivity for vitamin B6 compounds. foodandnutritionresearch.net Some methods involve converting the B6 vitamers into a highly fluorescent compound, 4-pyridoxolactone, to enhance detection. foodandnutritionresearch.net

Electrochemical detection, specifically coulometric detection, offers an alternative and sensitive method for the simultaneous analysis of pyridoxamine, pyridoxal, and pyridoxine. d-nb.info This HPLC method with coulometric detection has been validated for analyzing these vitamers in cereal products. d-nb.info

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation

For the definitive identification and structural characterization of pyridoxine-α-glucoside, spectroscopic and mass spectrometric techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure, including the stereochemistry of the glycosidic bond. vulcanchem.com Mass spectrometry (MS) is also a key technique for confirming the molecular weight and fragmentation pattern of the compound. vulcanchem.com

Advanced Computational Chemistry for Molecular Understanding

Computational chemistry methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental analyses of vitamin B6 vitamers. d-nb.info These computational approaches can determine properties like electrostatic potentials and the charges of each vitamer. d-nb.info This information provides a deeper understanding of their behavior during chromatographic separation, helping to explain the elution order. d-nb.info By combining experimental data from HPLC-ED with computational analysis, researchers can gain more comprehensive insights into the properties and interactions of compounds like pyridoxine-α-glucoside. d-nb.info

Biological Roles and Molecular Mechanisms of Pyridoxine Alpha Glucoside

Function as a Storage Form of Vitamin B6 in Plants

Pyridoxine-alpha-glucoside is a significant storage form of vitamin B6 in various plant tissues. ontosight.ainih.gov This glycosylated form of pyridoxine (B80251) can represent a substantial portion of the total vitamin B6 content in plants, with estimates ranging from 5% to as high as 75%. researchgate.netnih.gov It is particularly prevalent in plant-derived food sources such as grains, legumes, and nuts. ontosight.aiannualreviews.org The formation of pyridoxine glucoside is a natural process in plants, where a glucose molecule is attached to a pyridoxine molecule, creating a more stable and water-soluble compound. ontosight.airesearchgate.net This glycosylation is thought to be a mechanism for the plant to safely store vitamin B6, which is essential for a myriad of metabolic processes. nih.govnih.gov The stored this compound can be mobilized and converted back to the active forms of vitamin B6 when needed by the plant. ontosight.ai

Table 1: Occurrence and Significance of this compound in Plants

| Feature | Description | References |

|---|---|---|

| Prevalence | Found in various plant-derived foods, including grains, legumes, and nuts. | ontosight.aiannualreviews.org |

| Proportion | Can constitute 5% to 75% of the total vitamin B6 pool in plant tissues. | researchgate.netnih.gov |

| Function | Serves as a primary storage form of vitamin B6. | ontosight.ainih.gov |

| Stability | More stable against light and heat compared to free pyridoxine. | researchgate.net |

Participation in Plant Stress Responses and Photoprotection

Vitamin B6, including its stored form as this compound, plays a crucial role in protecting plants against a variety of environmental stresses. frontiersin.orgresearchgate.net Deficiencies in vitamin B6 can lead to increased sensitivity to high light and photooxidative stress. researchgate.net The accumulation of vitamin B6 has been linked to enhanced tolerance to oxidative stress, UV-B radiation, high salt concentrations, and osmotic stress. nih.govfrontiersin.org

Plants synthesize pyridoxine as a protective measure against the harmful effects of UV-B radiation from sunlight. wikipedia.org Studies on Arabidopsis thaliana have shown that mutants with impaired vitamin B6 synthesis are hypersensitive to salt, osmotic, and oxidative stress. nih.govfrontiersin.org Conversely, increasing the levels of vitamin B6 in transgenic Arabidopsis has been shown to improve tolerance to oxidative stress. frontiersin.org The antioxidant properties of vitamin B6 are a key factor in this protective role, as it can quench reactive oxygen species generated during stress conditions. researchgate.netresearchgate.net The expression of genes involved in vitamin B6 biosynthesis is often upregulated in response to stressors such as UV light and heat, leading to an increase in the total vitamin B6 pool, including pyridoxal (B1214274) 5'-phosphate and pyridoxine-5'-β-d-glucoside. nih.gov

Table 2: Role of Vitamin B6 in Plant Stress Responses

| Stress Factor | Plant Response | References |

|---|---|---|

| High Light/Photo-oxidative Stress | Vitamin B6 deficit increases sensitivity. | researchgate.net |

| UV-B Radiation | Pyridoxine is synthesized for protection. | wikipedia.org |

| Salt and Osmotic Stress | Mutants with low vitamin B6 are hypersensitive. | nih.govfrontiersin.org |

| Oxidative Stress | Increased vitamin B6 levels enhance tolerance. | frontiersin.orgresearchgate.net |

Molecular Interactions with Enzymes and Other Biomolecules

Pyridoxine and its derivatives have been investigated for their potential to inhibit alpha-glucosidase, an enzyme crucial for carbohydrate digestion. semanticscholar.org Alpha-glucosidase inhibitors work by preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial blood glucose levels. wikipedia.orgnih.gov In vitro studies have demonstrated that pyridoxine, pyridoxal, and pyridoxamine (B1203002) possess inhibitory activity against alpha-glucosidase. semanticscholar.org

Among the vitamin B6 vitamers, pyridoxal has shown the highest inhibitory effect on rat intestinal alpha-glucosidase, followed by pyridoxamine and pyridoxine. semanticscholar.org The structural similarities between pyridoxine and established alpha-glucosidase inhibitors like acarbose (B1664774) are thought to contribute to this inhibitory action. semanticscholar.orgresearchgate.net Furthermore, these vitamin B6 derivatives have also been found to inhibit other digestive enzymes such as maltase and glucoamylase. semanticscholar.org These findings suggest a potential role for pyridoxine and its related compounds in modulating carbohydrate metabolism through the inhibition of key digestive enzymes. researchgate.net

Table 3: In Vitro Alpha-Glucosidase Inhibitory Activity of Pyridoxine and Derivatives

| Compound | IC50 Value (mg/mL) | Reference |

|---|---|---|

| Pyridoxal | 4.15 | semanticscholar.org |

| Pyridoxamine | 4.85 | semanticscholar.org |

| Pyridoxine | 5.02 | semanticscholar.org |

Molecular docking and simulation studies provide valuable insights into the binding interactions between inhibitors and enzymes like alpha-glucosidase at the molecular level. cmu.ac.th These computational techniques are used to predict the binding affinity and orientation of a ligand within the active site of a protein. researchgate.netmazums.ac.ir For alpha-glucosidase inhibitors, molecular docking can help to identify the key amino acid residues involved in the binding and stabilization of the inhibitor-enzyme complex. symc.edu.cnmazums.ac.ir

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles from studies on other alpha-glucosidase inhibitors can be extrapolated. These studies often reveal that hydrogen bonds and hydrophobic interactions are crucial for the binding affinity of the inhibitor to the enzyme's active site. researchgate.net For instance, molecular docking of various natural and synthetic compounds has identified specific interactions with amino acid residues in the active pocket of alpha-glucosidase, which are responsible for their inhibitory activity. cmu.ac.thmazums.ac.ir Such computational approaches are instrumental in the rational design and discovery of novel and more potent alpha-glucosidase inhibitors. mazums.ac.ir

In Vitro and in Vivo Non Human Research Models for Pyridoxine Alpha Glucoside Studies

Cultured Cell Lines (e.g., Isolated Hepatocytes)

Cultured cell lines serve as fundamental in vitro models for investigating the cellular transport and metabolism of pyridoxine-α-glucoside. Isolated hepatocytes, particularly from rats, have been instrumental in elucidating how this compound is absorbed and processed at the cellular level.

Research using freshly isolated rat liver cells has demonstrated that pyridoxine-α-glucosides are transported into hepatocytes. nih.gov A study comparing pyridoxine-4'-α-D-glucoside and pyridoxine-5'-α-D-glucoside found that their transport into the cells was about 10-12% of that of pyridoxine (B80251). nih.govresearchgate.net Once inside the cell, these glucosides undergo hydrolysis. After 60 minutes, 78% of the internalized pyridoxine-5'-α-glucoside was hydrolyzed, compared to only 15% of the pyridoxine-4'-α-glucoside. nih.govresearchgate.net This suggests that the position of the glucoside linkage significantly impacts the rate of hydrolysis within the liver cell. nih.gov Importantly, the presence of these pyridoxine-α-glucosides did not inhibit the uptake of pyridoxine itself, indicating they may not compete for the same primary transport mechanism. nih.govresearchgate.net

In contrast, studies on the β-glucoside form, pyridoxine-5'-β-D-glucoside, showed that it competitively inhibits the uptake of pyridoxine into isolated rat liver cells, suggesting they share a common transport system. nih.gov The hydrolysis of the β-glucoside within the cell was identified as the rate-limiting step in its metabolism. nih.gov

Other cell lines, such as the human intestinal Caco-2 cells, are widely used as models for intestinal absorption. harvestplus.orgnih.gov While extensively used for nutrient bioavailability studies, including for other vitamin forms, their specific application in detailed pyridoxine-α-glucoside transport and hydrolysis studies provides a valuable tool for understanding its behavior in the human gut. harvestplus.orgnih.gov

Table 1: Uptake and Metabolism of Pyridoxine Glucosides in Isolated Rat Hepatocytes

| Compound | Transport Rate (vs. Pyridoxine) | Hydrolysis (at 60 min) | Effect on Pyridoxine Uptake |

|---|---|---|---|

| Pyridoxine-4'-α-D-glucoside | 10-12% | 15% | No inhibition |

| Pyridoxine-5'-α-D-glucoside | 10-12% | 78% | No inhibition |

| Pyridoxine-5'-β-D-glucoside | ~20% | Rate-limiting step | Competitive inhibition |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Microbial Fermentation Systems for Production and Characterization

Microbial systems are pivotal for both the production and characterization of vitamin B6 and its derivatives, including pyridoxine-α-glucoside. Fermentation using specific microorganisms can synthesize glycosylated forms of pyridoxine, which can then be isolated for further study.

Yeast, such as Saccharomyces carlsbergensis, has been used as a bioassay model to characterize pyridoxine glucosides. researchgate.net Early studies noted that pyridoxine glucoside exhibited about 20% of the microbiological activity of an equivalent amount of pyridoxine for Saccharomyces carlsbergensis. researchgate.net The activity increased with longer incubation times, suggesting that the yeast's α-glucosidase enzyme hydrolyzes the glucoside to release free, bioavailable pyridoxine. researchgate.net

Certain bacteria are also capable of producing vitamin B6. For instance, microorganisms from the genus Rhizobium have been shown to accumulate vitamin B6 through fermentation. google.com While these methods are primarily aimed at producing the basic vitamers, the enzymatic machinery of these microbes represents a potential source for glycosylation reactions. The enzymatic synthesis of pyridoxine glycosides is seen as a method to improve the stability of the vitamin. researchgate.net Microbial enzymes with transglucosylase activity, which can produce various oligosaccharides, are of particular interest for creating novel glycosylated compounds. nih.gov

Optimization of fermentation conditions, such as modifying the culture medium with precursors and adjusting carbon-nitrogen ratios, has been shown to significantly enhance the production of pyridoxine in engineered Escherichia coli. nih.gov These microbial engineering strategies could potentially be adapted to produce pyridoxine-α-glucoside specifically, providing a scalable source for research and other applications.

Table 2: Microbial Models in Pyridoxine-α-glucoside Research

| Microbial Model | Application | Key Finding |

|---|---|---|

| Saccharomyces carlsbergensis | Bioassay for characterization | Hydrolyzes pyridoxine glucoside via α-glucosidase, releasing active pyridoxine. researchgate.net |

| Rhizobium meliloti | Fermentative production | Capable of producing significant amounts of vitamin B6. google.com |

| Engineered E. coli | Optimized production | Fermentation optimization and metabolic engineering can lead to high yields of pyridoxine. nih.gov |

Plant Genetic Models (e.g., Arabidopsis, Rice) for Biosynthesis and Metabolism

Plants are a primary dietary source of vitamin B6, which exists partly as pyridoxine glucosides. oup.com Plant genetic models, particularly the model organism Arabidopsis thaliana and crop plants like rice (Oryza sativa), are essential for dissecting the biosynthetic pathways and metabolic roles of these compounds.

In plants, the de novo biosynthesis of vitamin B6 is accomplished via a DXP-independent pathway, which is distinct from the pathway found in E. coli. frontiersin.org This pathway involves only two key enzymes, PDX1 and PDX2, which together form the PLP synthase complex. frontiersin.orgnih.gov This complex synthesizes pyridoxal-5'-phosphate (PLP), the active coenzyme form of vitamin B6. oup.com Genetic studies in Arabidopsis have identified multiple homologs for the PDX1 gene, indicating a complex regulation of vitamin B6 biosynthesis. frontiersin.org

Once synthesized, the various forms of vitamin B6 can be interconverted. Pyridoxine can be glucosylated by a UDP-glucose-dependent glucosyltransferase, forming pyridoxine glucosides, which are considered major storage forms of vitamin B6 in plants. oup.com The precise subcellular location of this large pyridoxine glucoside pool is not yet fully resolved. oup.com Genetic engineering strategies in Arabidopsis have successfully increased the vitamin B6 content by overexpressing the PDX1 and PDX2 genes, highlighting a path toward the biofortification of crops like rice. frontiersin.org Understanding the genetic controls of glycosylation in these models is key to manipulating the forms of vitamin B6 present in food crops.

Table 3: Key Genes in Plant Vitamin B6 Biosynthesis

| Gene/Enzyme | Model Organism | Function in Vitamin B6 Metabolism |

|---|---|---|

| PDX1 | Arabidopsis, Rice | Component of PLP synthase, catalyzes the formation of PLP. frontiersin.orgnih.gov |

| PDX2 | Arabidopsis, Rice | Component of PLP synthase, acts as a glutaminase. frontiersin.orgnih.gov |

| Glucosyltransferase | General Plant | Converts pyridoxine to pyridoxine glucoside for storage. oup.com |

Animal Models for Enzymatic Hydrolysis and Metabolic Disposition (e.g., Rat, Guinea Pig)

Studies in rats have shown that the hydrolysis of pyridoxine glucosides is a critical step for the vitamin to become nutritionally available. Research has focused on the activity of α-glucosidases in the small intestine. nih.gov These enzymes are responsible for breaking down dietary carbohydrates, and they can also act on pyridoxine glucosides, cleaving the glycosidic bond to release free pyridoxine. researchgate.netnih.gov The free pyridoxine can then be absorbed by the intestinal cells.

In vivo experiments using Sprague-Dawley rats have been employed to evaluate the anti-hyperglycemic potential of pyridoxine and its derivatives by observing their ability to inhibit carbohydrate-hydrolyzing enzymes. nih.govresearchgate.net While not directly focused on pyridoxine-α-glucoside, these studies confirm the interaction of B6 compounds with intestinal glucosidases, the same enzymes required for the hydrolysis of the glycosidic form. nih.gov The intestinal brush border membrane is a key site for this hydrolysis. acs.org

Studies in guinea pigs have also contributed to the understanding of vitamin B6 metabolism and its role in various physiological functions, such as the immune response. uu.nl While specific studies on pyridoxine-α-glucoside hydrolysis in guinea pigs are less common, these models are valuable for investigating the systemic effects after the vitamin has been absorbed. uu.nlkarger.com

Table 4: Animal Models for Pyridoxine-α-glucoside Research

| Animal Model | Focus of Study | Key Findings |

|---|---|---|

| Rat (Sprague-Dawley) | Enzymatic Hydrolysis & Metabolism | Isolated hepatocytes demonstrate uptake and intracellular hydrolysis. nih.gov In vivo models show inhibition of intestinal α-glucosidases by B6 vitamers. nih.govresearchgate.net |

Future Research Directions and Unresolved Challenges in Pyridoxine Alpha Glucoside Studies

Identification and Localization of Undiscovered Enzymes in Glucoside Metabolism

A primary challenge in understanding the bioavailability and metabolic fate of pyridoxine-alpha-glucoside is the incomplete characterization of the enzymes responsible for its breakdown. While it is generally accepted that α-glucosidases hydrolyze the glycosidic bond to release free pyridoxine (B80251), the specific enzymes involved in mammals and their precise locations are not fully identified. researchgate.netannualreviews.org

Elucidation of Specific Transporter Proteins for Pyridoxine Glucosides

The mechanism by which this compound crosses biological membranes is a significant unresolved issue. While the absorption of free vitamin B6 vitamers was once thought to be a simple passive process, evidence now points towards carrier-mediated transport systems. foodandnutritionresearch.netnih.govnih.gov However, a specific transporter for any pyridoxine glucoside has yet to be identified in mammals. frontiersin.org

Studies with isolated rat hepatocytes and rabbit erythrocytes have shown that the transport of pyridoxine-alpha-glucosides into cells is significantly less efficient—only about 10-20%—than that of free pyridoxine. researchgate.netnih.gov The uptake rate of pyridoxine-alpha-glucosides in hepatocytes appeared to be linear with concentrations up to 50 micromol/L, which could suggest passive diffusion. researchgate.netnih.gov Conversely, other studies have indicated that the transport process may be active. researchgate.net This discrepancy highlights a fundamental gap in our understanding. It is known that some portion of pyridoxine glucoside is absorbed intact before being hydrolyzed in various tissues. nih.gov While thiamine (B1217682) transporters like SLC19A2 and SLC19A3 have been implicated in the transport of free pyridoxine, it is unknown if they or other solute carriers can transport the bulkier glycosylated form. foodandnutritionresearch.netnih.govmdpi.com Future investigations should employ modern molecular and cellular techniques to screen for and identify the specific membrane proteins responsible for the uptake of intact this compound in the intestine and its subsequent transport into target cells like hepatocytes.

Biotechnological Applications: Enhanced Biosynthesis and Controlled Production

The enhanced stability of glycosylated pyridoxine compared to its free form makes it an attractive target for biotechnological production, particularly for food fortification and pharmaceutical applications. researchgate.net Significant progress has been made in the enzymatic and microbial synthesis of pyridoxine glucosides, yet challenges remain in optimizing yield, selectivity, and cost-effectiveness.

Enzymatic synthesis has been successfully demonstrated using various glucosidases. An α-glucosidase from the marine mollusc Aplysia fasciata has shown high efficiency in the alpha-glycosylation of pyridoxine, achieving an 80% molar yield of products with high selectivity for the 5'-position. nih.gov This method not only produces pyridoxine monoglucosides but also pyridoxine isomaltoside, a novel compound. nih.gov Similarly, microbial systems, such as Verticillium dahliae, have been optimized for the regioselective synthesis of pyridoxine-5'-α-D-glucoside. researchgate.net A key challenge in these processes is controlling the regioselectivity to produce a specific isomer (e.g., 5'-α-glucoside vs. 4'-α-glucoside). One innovative approach involves the use of borate (B1201080) to control the position of glycosylation during microbial synthesis. pu-toyama.ac.jp Furthermore, enhancing vitamin B6 levels in plants through genetic engineering, as demonstrated in rice, has been shown to increase the accumulation of pyridoxine glucosides, opening an avenue for large-scale agricultural production. nih.gov Future research should focus on discovering novel, highly efficient enzymes, optimizing reaction conditions for cell-free and whole-cell biocatalysis, and advancing metabolic engineering in plants and microbes for controlled, high-yield production. researchgate.nettandfonline.com

Table 1: Summary of Biotechnological Production Methods for Pyridoxine Glucosides

| Method | Biocatalyst/Organism | Product(s) | Key Findings & Challenges |

|---|---|---|---|

| Enzymatic Transglycosylation | α-Glucosidase (Aplysia fasciata) | Pyridoxine monoglucosides, Pyridoxine isomaltoside | High molar yield (80%) and high selectivity for the 5' position. nih.gov |

| Enzymatic Synthesis | β-Glucosidase (Sweet almond) | 7-O- and 6-O-pyridoxine glycosides | Synthesis in an organic medium; produced a range of glycoside products. tandfonline.com |

| Microbial Transglucosylation | Verticillium dahliae (intact cells) | Pyridoxine-5'-α-D-glucoside | Optimization of pH and cell concentration can overcome inhibitory effects. researchgate.net |

| Controlled Microbial Synthesis | Microbial synthesis w/ Borate | Pyridoxine 5'-α-D-glucoside | Borate can be used to control the 5'-position selectivity of the reaction. pu-toyama.ac.jp |

| Plant-based Biosynthesis | Genetically modified rice (expressing Arabidopsis genes) | Pyridoxine, Pyridoxine glucosides | Enhanced vitamin B6 biosynthesis in rice leads to increased accumulation of pyridoxine glucosides. nih.gov |

Exploring Novel Biological Functions Beyond Vitamin B6 Storage

The established function of this compound is to serve as a storage and delivery form of vitamin B6. annualreviews.org Its superior stability against heat and light compared to free pyridoxine is a significant physicochemical advantage. researchgate.net However, whether the intact molecule possesses unique biological activities beyond that of a vitamin precursor is a largely unexplored frontier.

While the aglycone form, pyridoxal (B1214274) 5'-phosphate (PLP), is a vital coenzyme in over 140 reactions and a potent antioxidant that quenches reactive oxygen species, it is unknown if this compound itself contributes to cellular antioxidant defense or other signaling pathways before its hydrolysis. nih.govmdpi.commdpi.com Some related compounds, such as pyridoxine-β-D-glucoside, have been found to act as weak antagonists of vitamin B6 metabolism, but it is unclear if the alpha isomer shares this property. annualreviews.org Future research should investigate potential novel functions. For example, studies could explore whether the glucoside interacts with specific cell surface receptors, modulates enzyme activities, or has a role in gut health by influencing the microbiome before absorption. Given the diverse roles of glycosylation in modifying the function of molecules, it is plausible that this compound has activities that are not merely attributable to the pyridoxine it releases.

Methodological Advancements for Comprehensive Pyridoxine Glucoside Profiling

A significant hurdle in pyridoxine glucoside research is the analytical challenge of accurately and distinctly measuring its various forms in complex matrices like food and biological samples. Many traditional analytical methods for vitamin B6 involve an acid hydrolysis or enzymatic digestion step that converts all forms, including glucosides, into free pyridoxine prior to measurement. d-nb.info This approach, while useful for determining total vitamin B6 content, precludes the ability to study the specific metabolic fate and bioavailability of this compound itself. d-nb.info

Advancements are needed to develop and validate robust methods for comprehensive profiling. High-performance liquid chromatography (HPLC) is a cornerstone technique, but its power is magnified when coupled with more specific detection methods. vulcanchem.comrsc.org

Enzymatic-HPLC Assays: A key advancement is the use of specific enzymes to differentiate vitamers. For instance, an assay using β-glucosidase can distinguish between free and glycosidically-bound pyridoxine. rsc.org Similar specific α-glucosidase-based assays are needed for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Modern LC-MS/MS techniques offer the high sensitivity and specificity required for untargeted metabolomics. rsc.org These methods can potentially identify and quantify multiple B6 vitamers and their various glucoside isomers (e.g., 4'-α- vs. 5'-α-) simultaneously without prior hydrolysis.

Standardization: The development of certified reference materials and standardized extraction protocols is essential for ensuring the accuracy and comparability of data across different laboratories.

Future efforts should focus on refining these advanced techniques to create a complete picture of the pyridoxine glucoside profile in various samples, which is fundamental to advancing all other areas of its research.

Table 2: Comparison of Analytical Methods for Pyridoxine Glucosides

| Analytical Technique | Principle | Advantages | Challenges & Unresolved Issues |

|---|---|---|---|

| Microbiological Assay w/ Hydrolysis | Measures growth of yeast (Saccharomyces carlsbergensis) after sample hydrolysis. researchgate.netannualreviews.org | Measures total vitamin B6 activity. | Does not differentiate between vitamers; PNG is converted to PN. d-nb.info |

| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of native or derivatized fluorescence. rsc.org | High sensitivity and specificity for separated vitamers. | Often requires enzymatic pre-treatment to differentiate glucosides; may not distinguish isomers. |

| Enzymatic-HPLC Assay | Uses specific enzymes (e.g., phosphatase, β-glucosidase) to convert specific vitamers before HPLC. rsc.org | Allows for separate quantification of different B6 forms, including PNG. | Requires highly specific and pure enzymes; methods for α-glucosides are less developed. |

| LC-MS/MS | Couples liquid chromatography separation with mass spectrometry for identification based on mass-to-charge ratio and fragmentation. rsc.org | High throughput and potential for comprehensive, simultaneous profiling of all vitamers and isomers. | Requires extensive method development, validation, and access to analytical standards; data analysis can be complex. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing the bioavailability of Pyridoxine-alpha-glucoside (PN-glucoside) in human studies?

- Methodological Answer: Stable-isotopic labeling (e.g., deuterium-labeled PN-glucoside) combined with urinary metabolite analysis (e.g., 4-pyridoxic acid excretion) is the gold standard. Dual-label protocols comparing oral and intravenous administration can isolate bioavailability differences caused by intestinal hydrolysis or microbial metabolism .

Q. How can researchers detect and quantify PN-glucoside in biological samples?

- Methodological Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is optimal. Sample preparation should include enzymatic hydrolysis to differentiate free pyridoxine from its glucoside form. Validation requires spiking samples with isotopically labeled internal standards to control for matrix effects .

Q. What are the key considerations for designing in vivo studies to evaluate PN-glucoside metabolism?

- Methodological Answer: Use crossover designs with washout periods to minimize inter-subject variability. Control for dietary vitamin B-6 intake and employ dose-normalization protocols (e.g., pyridoxine equivalents). Urine collection timelines (e.g., 0–8 hr vs. 0–48 hr post-dose) must align with metabolite excretion kinetics .

Advanced Research Questions

Q. How do co-administered PN-glucoside and free pyridoxine interact metabolically in humans?

- Methodological Answer: Competitive inhibition occurs when PN-glucoside occupies hydrolytic enzymes (e.g., intestinal beta-glucosidases), reducing free pyridoxine absorption. To quantify this, administer fixed-dose ratios (e.g., 40% PN-glucoside:60% pyridoxine) and compare urinary [²H₂]4-pyridoxic acid excretion rates. Dose-response models can identify non-linear interactions .

Q. What factors contribute to discrepancies in bioavailability estimates across PN-glucoside studies?

- Methodological Answer: Variability arises from:

- Route of administration: Intravenous PN-glucoside bypasses intestinal hydrolysis, yielding ~50% lower utilization than oral doses .

- Enzyme activity: Polymorphisms in beta-glucosidase genes (e.g., LCT) or gut microbiota composition affect hydrolysis efficiency .

- Statistical models: Use mixed-effects models to account for intra-subject variability in crossover trials .

Q. What in vitro models best predict the in vivo bioavailability of PN-glucoside?

- Methodological Answer: Simulated intestinal fluid with recombinant beta-glucosidase or Caco-2 cell monolayers can mimic hydrolysis. Validate models by correlating in vitro hydrolysis rates with human urinary metabolite data. Include microbial fermentation systems to assess colonic metabolism contributions .

Q. How can researchers isolate the enzymatic contribution to PN-glucoside metabolism in complex systems?

- Methodological Answer: Use knockout cell lines (e.g., beta-glucosidase-deficient mutants) or enzyme-specific inhibitors (e.g., conduritol B epoxide). Germ-free animal models can decouple host vs. microbial metabolism. Isotope tracing in these systems quantifies pathway-specific flux .

Data Contradiction Analysis

Q. How should conflicting findings about PN-glucoside bioavailability (e.g., 50% vs. 58% utilization) be reconciled?

- Methodological Answer: Differences arise from study design (single-label vs. dual-label protocols) and dosing schedules. Meta-analyses should normalize data to pyridoxine-equivalent doses and adjust for hydrolysis enzyme activity. Sensitivity analyses can identify outlier datasets driven by microbial metabolism variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.